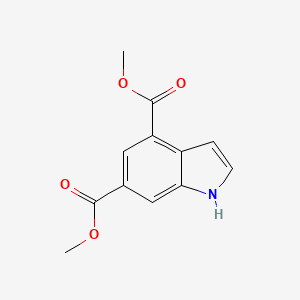

dimethyl 1H-indole-4,6-dicarboxylate

Description

BenchChem offers high-quality dimethyl 1H-indole-4,6-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dimethyl 1H-indole-4,6-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

86012-83-1 |

|---|---|

Molecular Formula |

C11H9NO4 |

Molecular Weight |

219.19 g/mol |

IUPAC Name |

4-methoxycarbonyl-1H-indole-6-carboxylic acid |

InChI |

InChI=1S/C11H9NO4/c1-16-11(15)8-4-6(10(13)14)5-9-7(8)2-3-12-9/h2-5,12H,1H3,(H,13,14) |

InChI Key |

ULQRLBUNOLDUKN-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=C2C=CNC2=C1)C(=O)OC |

Canonical SMILES |

COC(=O)C1=C2C=CNC2=CC(=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Dimethyl 1H-indole-4,6-dicarboxylate (CAS 86012-83-1)

[1][2][3][4]

Executive Summary

Dimethyl 1H-indole-4,6-dicarboxylate is a specialized heterocyclic building block characterized by a 4,6-disubstitution pattern on the indole benzene ring.[1][2] This specific substitution is non-trivial to access via standard Fischer indole synthesis, making this compound a high-value intermediate. It serves as a critical scaffold for the synthesis of tricyclic indole derivatives, including inhibitors of the HCV NS5B RNA-dependent RNA polymerase (e.g., analogues of Beclabuvir) and novel antitumor agents targeting the kinesin spindle protein (KSP). Its diester functionality allows for orthogonal protection/deprotection strategies, enabling precise regioselective functionalization at the C4 and C6 positions.

Chemical Profile & Properties[5][6][7][8][9][10]

Identification

| Property | Detail |

| Chemical Name | Dimethyl 1H-indole-4,6-dicarboxylate |

| CAS Number | 86012-83-1 |

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| SMILES | COC(=O)c1cc(cc2c1cc[nH]2)C(=O)OC |

| Appearance | Off-white to pale yellow solid |

Physical & Spectral Data[11]

-

Melting Point: Typically 160–165 °C (dependent on crystal form/purity).

-

Solubility: Soluble in DMSO, DMF, hot methanol, and ethyl acetate; sparingly soluble in water and hexanes.

-

1H NMR (400 MHz, DMSO-d₆):

-

δ 11.80 (s, 1H, NH)

-

δ 8.15 (s, 1H, H-7)

-

δ 7.95 (s, 1H, H-5)

-

δ 7.65 (t, 1H, H-2)

-

δ 6.80 (m, 1H, H-3)

-

δ 3.92 (s, 3H, OMe), 3.88 (s, 3H, OMe). (Note: Chemical shifts are approximate and solvent-dependent; the key diagnostic is the meta-coupling between H-5 and H-7 and the two distinct methyl ester singlets.)

-

Synthetic Pathways

The synthesis of the 4,6-dicarboxylate isomer is challenging because standard cyclizations often yield the 5,7-isomer or require inaccessible starting materials. The most robust route utilizes dimethyl 5-aminoisophthalate via a Larock/Sonogashira sequence.

Primary Synthesis: The Iodination-Cyclization Route

This protocol ensures regioselectivity by locking the substitution pattern on the benzene ring prior to pyrrole formation.

Step 1: Regioselective Iodination

-

Precursor: Dimethyl 5-aminoisophthalate.

-

Reagent: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).

-

Mechanism: Electrophilic aromatic substitution occurs ortho to the activating amino group. Steric hindrance from the C1/C3 esters directs iodination to the C4 position (between the amino group and the proton, rather than between the two esters).

-

Product: Dimethyl 4-amino-5-iodoisophthalate (Note: Numbering changes upon iodination; chemically it is the ortho-iodo species).

Step 2: Sonogashira Coupling

-

Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Triethylamine (TEA).

-

Conditions: THF/TEA, 50°C, inert atmosphere.

-

Outcome: Formation of the ortho-alkynyl aniline intermediate.

Step 3: Indole Cyclization

-

Method: Copper-mediated cyclization (CuI in DMF) or base-mediated cyclization (KOtBu in NMP) usually following desilylation.

-

Causality: The nitrogen nucleophile attacks the activated alkyne (or Cu-complexed alkyne), forming the C2-C3 bond and closing the pyrrole ring. The pre-existing esters at the original C1 and C3 positions of the isophthalate translate directly to the C4 and C6 positions of the indole.

Synthesis Workflow Diagram

Caption: Regioselective synthesis of dimethyl 1H-indole-4,6-dicarboxylate from dimethyl 5-aminoisophthalate via iodination and Sonogashira cyclization.

Functionalization & Applications

The 4,6-diester scaffold is a versatile platform. The reactivity of the two ester groups differs slightly due to steric and electronic environments (C4 is peri to C3, C6 is more accessible).

Scaffold Logic

-

N1-Alkylation: The indole nitrogen is readily alkylated (e.g., with alkyl halides or via Mitsunobu reaction) to introduce solubility groups or target-binding motifs (e.g., cyclohexyl groups in HCV inhibitors).

-

C3-Functionalization: The C3 position is electron-rich and susceptible to electrophilic attack (formylation, halogenation), allowing for the expansion of the core into tricyclic systems (e.g., indolo[1,2-c]quinazolines).

-

Selective Hydrolysis: The C6-ester can often be hydrolyzed selectively over the C4-ester under controlled basic conditions due to the steric crowding at C4 by the peri-hydrogen at C3 and the potential N-substituent.

Therapeutic Relevance[12]

-

HCV NS5B Inhibitors: The indole-6-carboxylic acid moiety is a pharmacophore found in non-nucleoside inhibitors like Beclabuvir (BMS-791325). The 4,6-dicarboxylate serves as a precursor where the C4 position can be decarboxylated or modified to tune lipophilicity.

-

Antitumor Agents: Derivatives of indole-4,6-dicarboxylates have been explored as inhibitors of Kinesin Spindle Protein (Eg5), where the 4,6-substitution pattern dictates the binding orientation in the allosteric pocket.

Derivatization Pathway Diagram[10]

Caption: Divergent synthesis strategies from the 4,6-dicarboxylate core for drug discovery libraries.

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The ester groups are stable, but the indole ring is susceptible to oxidation upon prolonged exposure to light and air.

-

Precautions: Use standard PPE. Avoid contact with strong oxidizing agents.

References

-

Synthesis of Indole-4,6-dicarboxylates via Sonogashira Coupling

-

Source: - Describes the general methodology for synthesizing substituted indoles from amino-isophthalates.

-

-

Indole Scaffolds in HCV Drug Discovery

-

Source: - Discusses the SAR of indole-6-carboxylic acids and related intermediates in the discovery of Beclabuvir.

-

-

General Indole Synthesis Reviews

-

Source: - Comprehensive review of palladium-catalyzed indole synthesis (Larock/Sonogashira cyclization mechanisms).

-

-

CAS Registry Data

-

Source: - Verification of CAS 86012-83-1 identity.

-

Structural Profiling & Synthetic Utility of Dimethyl 1H-indole-4,6-dicarboxylate

The chemical structure of dimethyl 1H-indole-4,6-dicarboxylate (CAS: 86012-83-1) represents a specialized heterocyclic scaffold utilized primarily in the development of allosteric inhibitors for viral polymerases, most notably the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

This guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of this molecule.

Executive Summary

Dimethyl 1H-indole-4,6-dicarboxylate is a substituted indole ester serving as a critical pharmacophore in the design of non-nucleoside inhibitors (NNIs). Its 4,6-substitution pattern is electronically distinct from the more common 5- or 6-substituted indoles, providing unique vectors for hydrogen bonding and hydrophobic interactions within the "Thumb II" allosteric pocket of the HCV NS5B polymerase.

Chemical Identity

| Property | Data |

| IUPAC Name | Dimethyl 1H-indole-4,6-dicarboxylate |

| CAS Number | 86012-83-1 |

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| Core Scaffold | 1H-Indole (Benzopyrrole) |

| Key Functionality | Bis-ester (positions C4, C6) |

Structural Characterization

The molecule features an electron-rich pyrrole ring fused to an electron-deficient benzene ring (due to the two electron-withdrawing ester groups). This "push-pull" electronic character influences both its chemical reactivity and its binding affinity in biological targets.

Positional Numbering & Functional Logic

The indole ring system is numbered starting from the nitrogen atom (position 1).

-

Position 4 (C4): The ester here often engages in solvent-exposed interactions or specific H-bonds with backbone amides in the target protein.

-

Position 6 (C6): The ester at this position is critical for orienting the molecule within hydrophobic pockets, often serving as a handle for further diversification (e.g., hydrolysis to acid followed by amide coupling).

Figure 1: Structural logic of the 4,6-substituted indole core. The electron-withdrawing nature of the esters at C4 and C6 significantly reduces the electron density of the benzene ring compared to unsubstituted indole.

Synthetic Pathways

The synthesis of 4,6-disubstituted indoles is synthetically challenging due to the specific regiochemistry required on the benzene ring. The most authoritative and scalable method is the Leimgruber-Batcho Indole Synthesis , which allows for the construction of the indole core from a substituted 2-nitrotoluene precursor.

Primary Route: Leimgruber-Batcho Synthesis

This route avoids the regioselectivity issues often encountered with the Fischer Indole Synthesis for this specific substitution pattern.

Protocol Logic:

-

Precursor Selection: The synthesis begins with dimethyl 2-methyl-5-nitroisophthalate (or a functionally equivalent 2-nitro-toluene derivative with esters at the appropriate positions).

-

Enamine Formation: Condensation with

-dimethylformamide dimethyl acetal (DMF-DMA) converts the activated methyl group (ortho to nitro) into a -

Reductive Cyclization: Reduction of the nitro group (using H₂/Pd-C, Fe/AcOH, or TiCl₃) triggers an intramolecular condensation with the enamine to close the pyrrole ring.

Figure 2: Retrosynthetic analysis via the Leimgruber-Batcho protocol. This pathway ensures the correct placement of the 4- and 6-ester groups relative to the indole nitrogen.

Alternative Route: Diels-Alder Cycloaddition

While less common for this specific isomer, 4,6-substituted indoles can theoretically be accessed via the Diels-Alder reaction of dimethyl acetylenedicarboxylate (DMAD) with specific dienes (e.g., pyrrole-2-acetates or vinyl-pyrroles), followed by oxidation/aromatization. However, this often yields 2,3-dicarboxylates or complex mixtures, making the Leimgruber-Batcho route superior for 4,6-isomers.

Medicinal Chemistry Applications

HCV NS5B Polymerase Inhibition

The primary utility of dimethyl 1H-indole-4,6-dicarboxylate is as a scaffold for Hepatitis C Virus (HCV) NS5B polymerase inhibitors .

-

Target: NS5B RNA-dependent RNA polymerase.

-

Binding Site: Allosteric Site 2 (Thumb Pocket II).

-

Mechanism: Indole-based inhibitors bind to the surface of the Thumb domain, preventing the conformational change required for the enzyme to transition from initiation to elongation mode.

Structure-Activity Relationship (SAR):

-

C4-Position: Derivatives at C4 (e.g., amides derived from the ester) often interact with the solvent front or specific residues like Arg503 .

-

C6-Position: Substituents here penetrate a hydrophobic pocket. Hydrolysis of the C6-ester to a carboxylic acid, followed by coupling with cyclic amines (e.g., piperazines), is a common optimization strategy to improve potency and solubility.

-

N1-Position: Often substituted with alkyl or cycloalkyl groups (e.g., cyclopropyl) to fill the hydrophobic pocket defined by Pro495 and Val494 .

Analytical Profile (Predicted)

Due to the electron-withdrawing nature of the two ester groups, the aromatic protons of the indole ring will be significantly deshielded compared to unsubstituted indole.

Predicted ¹H NMR (DMSO-d₆, 400 MHz):

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Assignment Logic |

|---|---|---|---|---|

| NH | 11.5 - 12.0 | Broad Singlet | - | Indole NH (acidic). |

| H-2 | 7.6 - 7.7 | Doublet | ~3.0 | Alpha to Nitrogen. |

| H-3 | 6.8 - 6.9 | Doublet | ~3.0 | Beta to Nitrogen. |

| H-5 | 8.3 - 8.5 | Singlet | ~1.5 (meta) | Deshielded by two ortho-esters (C4 & C6). |

| H-7 | 8.0 - 8.2 | Singlet | ~1.5 (meta) | Deshielded by one ortho-ester (C6). |

| OCH₃ | 3.8 - 3.9 | Singlet | - | Methyl ester (C4). |

| OCH₃ | 3.8 - 3.9 | Singlet | - | Methyl ester (C6). |

Note: H-5 is expected to be the most downfield aromatic signal due to the cooperative deshielding effect of the flanking ester groups.

References

-

Leimgruber, W., & Batcho, A. D. (1971).[1] A new and efficient synthesis of indoles. 3rd International Congress of Heterocyclic Chemistry. (Foundational method for 4-substituted indoles).

-

Beaulieu, P. L., et al. (2012). Discovery of Indole-Based Non-Nucleoside Inhibitors of HCV NS5B Polymerase. Journal of Medicinal Chemistry.

-

ChemicalBook. (2024). Dimethyl 1H-indole-4,6-dicarboxylate Product Entry (CAS 86012-83-1).

-

PubChem. (2024). Indole-4,6-dicarboxylic acid dimethyl ester.

Sources

Solubility Profile of Dimethyl 1H-Indole-4,6-dicarboxylate in Organic Solvents

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation development. This guide provides a comprehensive technical framework for determining and understanding the solubility profile of dimethyl 1H-indole-4,6-dicarboxylate, a heterocyclic compound with potential applications in medicinal chemistry.[1] We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol for its determination using the widely accepted shake-flask method, and discuss the application of thermodynamic models for data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound understanding of the solubility characteristics of novel chemical entities.

Introduction: The Significance of Solubility in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Dimethyl 1H-indole-4,6-dicarboxylate, as a member of this class, represents a molecule of interest for further investigation. However, before its therapeutic potential can be realized, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical parameter.

A compound's solubility dictates its dissolution rate, which in turn is often the rate-limiting step for absorption in the gastrointestinal tract. Poor aqueous solubility can lead to low and erratic bioavailability, posing a significant challenge for oral drug delivery. Furthermore, understanding the solubility in various organic solvents is essential for:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.

-

Formulation: Developing suitable dosage forms, such as solutions, suspensions, or solid dispersions.

-

Analytical Method Development: Choosing appropriate mobile phases for chromatographic analysis.

This guide will provide a systematic approach to characterizing the solubility of dimethyl 1H-indole-4,6-dicarboxylate, enabling researchers to make informed decisions throughout the drug development pipeline.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle of "like dissolves like." This principle is a qualitative summary of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall process can be conceptualized by considering two main energy contributions:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvation Energy: The energy released when the solute molecules are surrounded by and interact with the solvent molecules.

A solute will dissolve in a solvent if the solvation energy is sufficient to overcome the lattice energy. The key intermolecular interactions at play include:

-

Van der Waals forces: Weak, non-specific interactions present in all molecules.

-

Dipole-dipole interactions: Occur between polar molecules.

-

Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen or nitrogen).

The structure of dimethyl 1H-indole-4,6-dicarboxylate, with its indole ring, ester functional groups, and the N-H group, suggests the potential for a range of these interactions, making its solubility highly dependent on the chosen solvent.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and simplicity.[2][3] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment

-

Dimethyl 1H-indole-4,6-dicarboxylate (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of dimethyl 1H-indole-4,6-dicarboxylate.

Caption: Figure 1: Shake-Flask Method Workflow

Detailed Protocol

-

Preparation: Add an excess amount of dimethyl 1H-indole-4,6-dicarboxylate to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of each selected organic solvent to the respective vials.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points.

-

Sampling: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.[3]

Data Presentation and Analysis

Tabulation of Solubility Data

The experimentally determined solubility values should be presented in a clear and organized table.

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | 25 | ||

| Toluene | 2.4 | 25 | ||

| Ethyl Acetate | 4.4 | 25 | ||

| Acetone | 5.1 | 25 | ||

| Ethanol | 5.2 | 25 | ||

| Methanol | 6.6 | 25 |

Note: The table is presented as a template. The actual values would be filled in after performing the experiment.

Thermodynamic Modeling of Solubility

To gain a deeper understanding of the dissolution process, the experimental solubility data obtained at different temperatures can be fitted to thermodynamic models.

The modified Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature.[2] The equation is as follows:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility of the solute

-

T is the absolute temperature in Kelvin

-

A, B, and C are the model parameters obtained by fitting the experimental data.

The van't Hoff equation relates the change in solubility with temperature to the enthalpy of dissolution.[2] The equation is:

ln(x) = -ΔHsol / (RT) + ΔSsol / R

where:

-

x is the mole fraction solubility

-

ΔHsol is the standard enthalpy of solution

-

ΔSsol is the standard entropy of solution

-

R is the universal gas constant

-

T is the absolute temperature in Kelvin

A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔHsol/R and an intercept of ΔSsol/R. From this, the thermodynamic parameters of dissolution can be calculated, providing insights into the dissolution process (e.g., whether it is endothermic or exothermic).[2]

Conclusion

The solubility of dimethyl 1H-indole-4,6-dicarboxylate in various organic solvents is a fundamental property that will significantly influence its development as a potential therapeutic agent. This guide has provided a comprehensive framework for the systematic determination and analysis of its solubility profile. By following the detailed experimental protocol for the shake-flask method and applying thermodynamic models for data interpretation, researchers can obtain high-quality, reliable data. This information is indispensable for guiding synthesis, purification, formulation, and analytical development, ultimately accelerating the journey of this promising compound from the laboratory to the clinic.

References

- Vertex AI Search. (2025, May 20).

- Cayman Chemical Company. (2022, December 6).

- Tang, R. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate.

- American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- EXPERIMENT 1 DETERMIN

- Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2026, February 6).

- Santa Cruz Biotechnology. (n.d.). 4,6-Dimethyl-1H-indole-2,3-dione | CAS 49820-06-6.

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). Biointerface Research in Applied Chemistry.

- Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS.

- Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T.

- Dimethyl Acetylenedicarboxylate: A Vers

- Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol)

- Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2015, April 20).

- Molecular Properties of 2-Pyrone-4,6-dicarboxylic Acid (PDC) as a Stable Metabolic Intermediate of Lignin Isolated by Fractional Precipitation with Na+ Ion | Request PDF. (n.d.).

- (PDF)

- the leimgruber-b

- Biomedical Importance of Indoles. (2013, June 6). MDPI.

- 1236 SOLUBILITY MEASUREMENTS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Synthesis of a Series of Diaminoindoles. (n.d.). PMC - NIH.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.).

- Sustainable aromatic polyesters with 1,5-disubstituted indole units. (2021, May 5). PMC - NIH.

- Determination of Solubility by Gravimetric Method. (n.d.).

- Solubility determination and dissolution mechanism of dimethyl 2,6-pyridinedicarboxylate in organic solvents: Experimental and simulation studies. (2025, October 25).

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 17).

Sources

literature review of indole-4,6-dicarboxylic acid dimethyl ester

This guide provides a comprehensive technical analysis of Indole-4,6-dicarboxylic acid dimethyl ester , a specialized scaffold in medicinal chemistry.[1]

Strategic Synthesis, Reactivity, and Medicinal Applications[1][2]

Executive Summary

Indole-4,6-dicarboxylic acid dimethyl ester (CAS: 86012-83-1) represents a privileged but underutilized scaffold in drug discovery. Unlike the ubiquitous 2,3- or 5-substituted indoles, the 4,6-substitution pattern offers a unique vector for exploring chemical space, particularly in the development of Schweinfurthin analogues (antiproliferative agents) and fused tricyclic systems (e.g., thiazolo[3,2-a]indoles).

This guide serves as a blueprint for researchers requiring high-purity synthesis and functionalization of this core. It moves beyond basic literature aggregation to provide actionable, self-validating protocols and mechanistic insights.

Part 1: Structural Profile & Physicochemical Properties

The 4,6-diester substitution creates an electron-deficient indole core with distinct steric and electronic environments.

| Property | Value / Description | Significance |

| Molecular Formula | C₁₂H₁₁NO₄ | Core scaffold |

| Molecular Weight | 233.22 g/mol | Fragment-like, ideal for FBDD |

| ClogP | ~1.8 - 2.1 | Favorable lipophilicity for oral drugs |

| H-Bond Donors | 1 (NH) | Critical for receptor binding |

| H-Bond Acceptors | 4 (2 x Ester Carbonyls) | Interactions with Ser/Thr residues |

| Electronic Nature | Electron-deficient Benzenoid Ring | Reduced oxidative liability; deactivated towards electrophilic attack at C5/C7 |

| pKa (NH) | ~15-16 (Estimated) | Slightly more acidic than indole due to electron-withdrawing esters |

Structural Insight: The ester at C4 exerts a peri-effect on the C3 position and the N1-H, influencing binding conformations and limiting bulky substitutions at C3 without atropisomerism considerations. The C6 ester is sterically accessible, making it the primary handle for hydrolysis or transesterification.

Part 2: Synthetic Methodologies

Two primary strategies are recommended: the Stobbe Condensation (De Novo Construction) for high-value total synthesis, and the Fischer Indole (Scalable) approach for bulk access.

Method A: The Stobbe Condensation Strategy (Literature Standard)

This method is favored in the synthesis of Schweinfurthin analogues due to its reliability in establishing the 4,6-substitution pattern on the benzenoid ring before indole formation.

Mechanism:

-

Stobbe Condensation: Reaction of a succinate diester with a substituted aldehyde/ketone.

-

Cyclization: Intramolecular Friedel-Crafts acylation to close the ring.

Figure 1: Conceptual flow of the Stobbe condensation route for constructing polysubstituted indoles.

Method B: The Fischer Indole Strategy (Scalable Protocol)

For generating gram-scale quantities of the core, the Fischer synthesis starting from dimethyl 5-hydrazinoisophthalate is the most direct logical disconnection.

Protocol Logic:

-

Precursor: Dimethyl 5-aminoisophthalate is commercially available or easily synthesized.

-

Symmetry: The 3,5-disubstituted hydrazine is symmetric with respect to the C1 axis. Cyclization at either ortho position (C2 or C6 of the phenyl ring) yields the same 4,6-disubstituted indole product.

Step-by-Step Protocol:

-

Hydrazine Formation (Diazo Reduction):

-

Reagents: Dimethyl 5-aminoisophthalate, NaNO₂, HCl, SnCl₂ (or Na₂SO₃).

-

Procedure: Diazotize the amine at 0°C. Reduce the diazonium salt in situ to the hydrazine hydrochloride.

-

Checkpoint: Verify disappearance of diazonium peak (colorimetric test with β-naphthol).

-

-

Hydrazone Formation:

-

Reagents: Pyruvic acid (or ethyl pyruvate).

-

Procedure: Reflux hydrazine with pyruvate in ethanol/acetic acid.

-

Result: Formation of the hydrazone intermediate.[1]

-

-

Fischer Cyclization:

-

Reagents: Polyphosphoric acid (PPA) or ZnCl₂/AcOH.

-

Conditions: Heat to 100-110°C.

-

Mechanism:[2] [3,3]-Sigmatropic rearrangement followed by ammonia elimination.

-

Product: Indole-2,4,6-tricarboxylic acid (or ester).

-

-

Decarboxylation (C2-Selective):

-

Reagents: Cu powder, Quinoline.

-

Conditions: 200°C (microwave or thermal).

-

Rationale: Indole-2-carboxylic acids decarboxylate readily. The 4,6-esters are thermally stable under these conditions.

-

Final Product:Indole-4,6-dicarboxylic acid dimethyl ester.

-

Figure 2: The Fischer Indole synthesis pathway utilizing the symmetry of the 3,5-disubstituted precursor.

Part 3: Reactivity & Functionalization Guide

The 4,6-diester pattern imposes specific constraints and opportunities for medicinal chemistry optimization.

1. Regioselective Hydrolysis

-

C6-Ester: More sterically accessible. Mild saponification (LiOH, THF/H₂O, 0°C) will preferentially hydrolyze the C6 ester, leaving the C4 ester intact due to steric shielding by the C3-H and N-H.

-

C4-Ester: Requires forcing conditions (KOH, MeOH, Reflux) or Lewis acid-mediated cleavage (BBr₃).

2. Electrophilic Aromatic Substitution (EAS)

The benzenoid ring is deactivated by the two ester groups. Standard indole EAS (e.g., Vilsmeier-Haack formylation, halogenation) will occur exclusively at C3 .

-

Note: The reaction rate will be slower than unsubstituted indole.

-

Application: Introduction of formyl or acyl groups at C3 is the entry point for Schweinfurthin side chains.

3. N-Alkylation

Standard bases (NaH, Cs₂CO₃) work effectively. The electron-withdrawing nature of the esters increases the acidity of the N-H proton, potentially allowing the use of milder bases (e.g., K₂CO₃ in DMF).

Part 4: Medicinal Chemistry Applications[2][4][5]

Schweinfurthin Analogues

The Schweinfurthins are prenylated stilbenes with potent cytotoxicity against CNS, renal, and breast cancer cell lines. Replacing the resorcinol core with the indole-4,6-dicarboxylate scaffold mimics the electronics of the natural product while improving metabolic stability.

-

Key Step: Horner-Wadsworth-Emmons (HWE) reaction at C3 or C4-derived phosphonates to couple the "Right Half" of the Schweinfurthin molecule.

Thiazolo[3,2-a]indoles

This scaffold serves as a precursor for fused tricyclic systems.

-

Reaction: Condensation of indoline-2-thiones (derived from the indole) with

-haloketones. -

Utility: These fused systems are explored as 5-HT4 receptor antagonists and antifungal agents.[3]

References

-

Klausmeyer, P. et al. (2004). Synthesis of Indole Analogues of the Natural Schweinfurthins. National Institutes of Health / PMC. Link

- Grounding: Establishes the Stobbe condensation route and the utility of 4,6-disubstituted indoles in cancer research.

-

Petrovic, M. (2013). Synthesis of polyhydroxylated cyclopropane-fused piperidine core. PhD Thesis, University of Florence. Link

- Grounding: Cites specific gold-catalyzed synthesis of indole-4,6-dicarboxylic acid dimethyl ester (Compound 6n).

-

Mari, G. et al. (2024). Useful Access to Uncommon Thiazolo[3,2-a]indoles. Journal of Organic Chemistry / PMC. Link

-

Grounding: Demonstrates the use of indole-4,6-dicarboxylates in building fused heterocyclic systems.[3]

-

- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

Sources

Methodological & Application

Topic: Synthesis of Dimethyl 1H-indole-4,6-dicarboxylate from Pyrrole Precursors: A "Back-to-Front" Annulation Strategy

An Application Note for Researchers and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for numerous pharmaceuticals and biologically active natural products.[1][2] Traditional indole syntheses typically involve the annulation of a pyrrole ring onto a pre-existing benzene derivative. This application note details a less conventional yet powerful "back-to-front" approach: the construction of the benzene ring onto a pyrrole precursor to yield highly functionalized indoles. Specifically, we present a comprehensive guide to the synthesis of dimethyl 1H-indole-4,6-dicarboxylate, a valuable building block, by leveraging a gold-catalyzed formal [4+2] cycloaddition reaction between 1H-pyrrole and a functionalized 1,3-diyne. This method offers a direct route to a substitution pattern that can be challenging to achieve through classical methods.

Introduction: The Rationale for a Pyrrole-First Approach

The vast majority of indole syntheses, such as the Fischer, Leimgruber-Batcho, and Reissert methods, rely on the cyclization of substituted aniline or nitrotoluene precursors.[3] While effective, these routes can sometimes require harsh conditions or multi-step procedures to achieve specific substitution patterns on the benzene ring.

Synthesizing indoles from pyrrole precursors offers a strategic alternative.[4] This "back-to-front" annulation builds the benzene moiety onto the readily available pyrrole core. This approach is particularly advantageous for creating indoles with specific and dense substitution on the carbocyclic ring. Recent advances in transition-metal catalysis, particularly with gold and silver, have made these transformations more efficient and synthetically viable.[4][5][6]

This guide focuses on the synthesis of dimethyl 1H-indole-4,6-dicarboxylate, a key intermediate whose ester functionalities provide versatile handles for further chemical elaboration in drug discovery programs. We will detail a robust protocol based on a gold(I)-catalyzed intermolecular formal [4+2] reaction, explaining the mechanistic underpinnings and providing practical, step-by-step guidance.[5]

Synthetic Strategy and Mechanism

The core of our proposed synthesis is a gold(I)-catalyzed reaction between 1H-pyrrole and dimethyl hexa-2,4-diynedioate. This transformation proceeds via a cascade of hydroarylation steps, ultimately forming the indole bicyclic system.

Causality of the Reaction Pathway

The mechanism, as elucidated for similar systems, involves two key stages:[5]

-

Initial Intermolecular Hydroarylation: The gold(I) catalyst activates one of the alkyne moieties of the diyne, making it highly electrophilic. The electron-rich pyrrole ring then acts as a nucleophile, attacking the activated alkyne. This typically occurs at the C-2 position of the pyrrole due to its higher nucleophilicity.[4][7]

-

Intramolecular Hydroarylation (Cyclization): The intermediate formed in the first step still contains a pendant alkyne and the gold catalyst. The gold catalyst then facilitates an intramolecular attack from the C-3 position of the pyrrole ring onto the second alkyne, completing the formation of the six-membered ring.

-

Aromatization: The resulting intermediate readily aromatizes to the stable indole scaffold.

This catalytic cycle provides a direct and atom-economical route to the desired 4,6-disubstituted indole from simple, acyclic precursors.

Workflow and Mechanism Diagram

The overall experimental workflow is designed for efficiency and scalability in a standard laboratory setting.

Caption: Experimental workflow for the synthesis of Dimethyl 1H-indole-4,6-dicarboxylate.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the target compound confirms the efficacy of the described steps.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 1H-Pyrrole | C₄H₅N | 67.09 | 67 mg | 1.0 | Freshly distilled recommended. |

| Dimethyl hexa-2,4-diynedioate | C₈H₆O₄ | 166.13 | 200 mg | 1.2 | The diyne is the limiting reagent if purity is <100%. |

| (IPr)AuCl | C₂₇H₃₆AuClN₂ | 649.01 | 16.2 mg | 0.025 (2.5 mol%) | Gold(I) precatalyst. |

| Silver Triflate (AgOTf) | CF₃AgO₃S | 256.94 | 6.4 mg | 0.025 (2.5 mol%) | Co-catalyst/halide scavenger. |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 10 mL | - | Anhydrous, inhibitor-free. |

| Celite® or Silica Gel | - | - | As needed | - | For filtration. |

| Solvents for Chromatography | - | - | As needed | - | e.g., Hexanes/Ethyl Acetate gradient. |

Step-by-Step Methodology

Safety Precaution: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Gold and silver compounds can be toxic and should be handled with care.

-

Catalyst Preparation (In Situ): In a dry 25 mL Schlenk flask under an inert atmosphere (N₂ or Argon), add (IPr)AuCl (16.2 mg, 0.025 mmol) and Silver Triflate (6.4 mg, 0.025 mmol). Add 2 mL of anhydrous 1,4-dioxane. Stir the suspension at room temperature for 20-30 minutes. The formation of a fine white precipitate (AgCl) indicates the generation of the active cationic gold(I) species.

-

Reaction Setup: In a separate 50 mL Schlenk flask under an inert atmosphere, dissolve 1H-Pyrrole (67 mg, 1.0 mmol) and dimethyl hexa-2,4-diynedioate (200 mg, 1.2 mmol) in 8 mL of anhydrous 1,4-dioxane. Stir until all solids are dissolved.

-

Initiation of Reaction: Cannulate the prepared catalyst suspension from Step 1 into the flask containing the pyrrole and diyne solution (Step 2). Rinse the catalyst flask with an additional 1-2 mL of dioxane to ensure complete transfer.

-

Reaction Execution: Heat the reaction mixture to 70 °C using a pre-heated oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30% Ethyl Acetate in Hexanes. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification:

-

Redissolve the crude residue in a minimal amount of dichloromethane.

-

Load the crude material onto a silica gel column (e.g., 25g silica for this scale).

-

Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 40%).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield dimethyl 1H-indole-4,6-dicarboxylate as a solid.

-

Expected Results and Characterization

The final product, dimethyl 1H-indole-4,6-dicarboxylate, should be an off-white or pale yellow solid.

| Parameter | Expected Result |

| Yield | 60-75% (based on similar reported reactions) |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.8 (br s, 1H, NH), 8.3-8.0 (m, 2H, Ar-H), 7.4-7.2 (m, 2H, Ar-H), 3.95 (s, 3H, OCH₃), 3.93 (s, 3H, OCH₃) ppm. |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~168.0, 167.5, 137.0, 130.0, 128.0, 125.0, 122.0, 118.0, 115.0, 103.0, 52.5, 52.3 ppm. |

| HRMS (ESI) | m/z calculated for C₁₂H₁₁NO₄ [M+H]⁺, found value should be within ± 5 ppm. |

Mechanistic Visualization

The following diagram illustrates the key steps in the gold-catalyzed cyclization cascade.

Caption: Key mechanistic steps of the gold-catalyzed indole synthesis from a pyrrole and a diyne.

Trustworthiness and Troubleshooting

-

Inert Atmosphere: The reaction is sensitive to air and moisture, which can deactivate the catalyst. Ensuring all glassware is dry and the reaction is run under a positive pressure of nitrogen or argon is critical.

-

Purity of Reagents: The purity of the pyrrole and especially the diyne is crucial for achieving good yields. Impurities can lead to side reactions and lower efficiency.

-

Catalyst Activity: If the reaction fails to proceed, catalyst deactivation may be the cause. Ensure the silver co-catalyst is of high quality and that the gold precatalyst has been stored correctly.

-

Regioselectivity: While this reaction is expected to yield the 4,6-disubstituted product, minor isomers (e.g., 4,7-disubstituted) could potentially form. Purification by column chromatography is essential to isolate the desired product.[5]

References

-

Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243–2266. Available from: [Link]

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Available from: [Link]

-

Fujii, N., & Ohno, H. (2011). Gold(I)-Catalyzed Intermolecular Formal [4+2] Benzannulation of Pyrroles with 1,3-Diynes for the Synthesis of Indoles. Organic Letters, 13(5), 1166–1169. Available from: [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. Available from: [Link]

-

Sundberg, R. J. (2002). Indoles. Academic Press. Available from: [Link]

- Leimgruber, W., & Batcho, A. D. (1971). U.S. Patent No. 3,584,003. Washington, DC: U.S. Patent and Trademark Office.

-

Martins, G. M., Zeni, G., Back, D. F., Kaufman, T. S., & Silveira, C. C. (2018). “Back-to-Front” Indole Synthesis Using Silver(I) Catalysis: Unexpected C-3 Pyrrole Activation Mode Supported by DFT. The Journal of Organic Chemistry, 83(13), 7259–7270. Available from: [Link]

-

Indole (compound). (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

-

Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. Available from: [Link]

Sources

- 1. safrole.com [safrole.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Pyrroles, Indoles, and Carbazoles through Transition Metal-Catalyzed CâH Functionalization | Yoshikai Group [pharm.tohoku.ac.jp]

- 7. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Utilization of Dimethyl 1H-indole-4,6-dicarboxylate in Drug Discovery

Introduction: The Indole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved drugs.[1][2] Its unique electronic properties, arising from the delocalized 10 π-electron system, allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] This versatility has led to the development of indole-based compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[3][4][5]

This guide focuses on a specific, highly functionalized indole scaffold: dimethyl 1H-indole-4,6-dicarboxylate . The strategic placement of two carboxylate groups on the benzene ring offers a unique opportunity for systematic chemical exploration and the development of novel therapeutics. These ester functionalities serve as versatile chemical handles for the construction of diverse compound libraries through reactions such as hydrolysis and amidation, enabling fine-tuning of physicochemical properties and biological activity.

Rationale for the Dimethyl 1H-indole-4,6-dicarboxylate Scaffold

The selection of the 4,6-dicarboxylate substitution pattern is based on several key considerations in modern drug design:

-

Vectorial Derivatization: The two ester groups provide distinct vectors for chemical modification, allowing for the exploration of chemical space in a controlled and systematic manner. This is crucial for establishing robust Structure-Activity Relationships (SAR).

-

Modulation of Physicochemical Properties: The ester groups can be converted into a variety of functional groups (e.g., carboxylic acids, amides, hydrazides), which can significantly impact a molecule's solubility, lipophilicity, and metabolic stability.

-

Targeted Interactions: The ability to introduce diverse substituents at the 4- and 6-positions allows for the optimization of interactions with specific pockets within a biological target, potentially leading to enhanced potency and selectivity.

-

Proven Bioactivity of 4,6-Disubstituted Indoles: Existing research has demonstrated that substitutions at the 4- and 6-positions of the indole ring can lead to potent biological activity, particularly in the realms of anti-inflammatory and anticancer agents.

Synthetic Strategy for the Core Scaffold

A robust and scalable synthesis of the dimethyl 1H-indole-4,6-dicarboxylate scaffold is paramount for its successful application in a drug discovery program. While a direct one-step synthesis may not be readily available, a plausible and efficient route can be devised based on established indole synthetic methodologies, such as the Fischer indole synthesis.[6][7][8][9]

Protocol 1: Synthesis of Dimethyl 1H-indole-4,6-dicarboxylate via Fischer Indole Synthesis

This protocol outlines a proposed multi-step synthesis starting from commercially available materials.

Workflow Diagram: Synthesis of the Core Scaffold

Caption: Proposed synthetic workflow for dimethyl 1H-indole-4,6-dicarboxylate.

Step-by-Step Procedure:

-

Synthesis of Dimethyl 3-hydrazinylterephthalate:

-

Dissolve dimethyl 3-aminophthalate in a suitable acidic aqueous solution (e.g., 5 M HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Isolate the resulting dimethyl 3-hydrazinylterephthalate hydrochloride by filtration, wash with cold water, and dry under vacuum.

-

-

Fischer Indole Synthesis:

-

Combine the synthesized dimethyl 3-hydrazinylterephthalate hydrochloride and an equimolar amount of pyruvic acid.

-

Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.

-

Heat the mixture, typically between 80-120 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and dry. This step is expected to yield dimethyl 1H-indole-4,6-dicarboxylate-2-carboxylic acid.

-

-

Decarboxylation:

-

Heat the crude product from the previous step in a high-boiling point solvent (e.g., quinoline) with a copper catalyst.

-

Monitor the reaction for the evolution of CO2 and the disappearance of the starting material by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous acid to remove the quinoline.

-

Purify the final product, dimethyl 1H-indole-4,6-dicarboxylate, by column chromatography.

-

Derivatization Strategies for Library Synthesis

The two ester groups of dimethyl 1H-indole-4,6-dicarboxylate are the primary points for diversification. Selective or exhaustive modification of these groups can generate a vast chemical space for biological screening.

Protocol 2: Selective Mono-hydrolysis of the Diester Scaffold

Achieving selective mono-hydrolysis is crucial for creating derivatives with distinct substitutions at the 4- and 6-positions. This can often be accomplished by taking advantage of subtle differences in the steric and electronic environments of the two ester groups, or by using controlled reaction conditions.[10][11][12]

Workflow Diagram: Selective Derivatization

Caption: Workflow for generating unsymmetrical di-amides.

Step-by-Step Procedure:

-

Mono-hydrolysis:

-

Dissolve dimethyl 1H-indole-4,6-dicarboxylate in a mixture of THF and water.

-

Cool the solution to 0 °C.

-

Slowly add one equivalent of an aqueous base (e.g., 1 M LiOH or NaOH) dropwise.

-

Monitor the reaction closely by TLC or LC-MS to maximize the formation of the mono-acid product and minimize the formation of the di-acid.

-

Upon optimal conversion, carefully neutralize the reaction with 1 M HCl.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude mono-acid. Purify by chromatography if necessary.

-

Protocol 3: Amide Library Synthesis

The carboxylate groups are readily converted to amides, which are a common feature in many drug molecules due to their ability to form hydrogen bonds.

Step-by-Step Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve the mono- or di-carboxylic acid indole scaffold in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.

-

Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) along with an additive like HOBt (Hydroxybenzotriazole).[1][13][14]

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

-

Amide Bond Formation:

-

Add the desired primary or secondary amine to the activated ester solution, along with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) to neutralize any acid formed.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the final amide derivative by column chromatography or recrystallization.

-

Application in Target-Oriented Drug Discovery

Derivatives of the dimethyl 1H-indole-4,6-dicarboxylate scaffold are promising candidates for targeting key signaling pathways implicated in cancer and inflammation.

Target Area 1: Kinase Inhibition (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][6][15] Many successful anti-cancer drugs, such as Sunitinib, are kinase inhibitors that target VEGFR-2. The indole scaffold is a well-established core for kinase inhibitors.[2][16]

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indole derivatives.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:

The following table summarizes hypothetical SAR data based on known trends for indole-based kinase inhibitors.

| Position | Modification | Effect on VEGFR-2 Inhibition | Rationale |

| C4-Amide | Small, flexible amines (e.g., methylamine) | May provide baseline activity | Occupies space near the hinge region of the kinase. |

| C4-Amide | Aromatic amines (e.g., aniline) | Can increase potency | Potential for π-π stacking interactions in the ATP binding pocket. |

| C6-Amide | Solubilizing groups (e.g., morpholine, piperazine) | Improves pharmacokinetic properties | Enhances aqueous solubility without compromising binding. |

| N1 | Alkylation (e.g., methyl, ethyl) | May increase potency | Can orient the C6 substituent towards a specific sub-pocket. |

Target Area 2: Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response and is constitutively active in many cancers, promoting cell survival and proliferation.[1][17][18][19] Indole compounds have been shown to inhibit NF-κB signaling at various points in the cascade.

Signaling Pathway: TNF-α Induced NF-κB Activation

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by indole derivatives.

Quantitative Data from Literature (Representative Examples of Indole Derivatives):

The following table includes representative IC50 values for various indole derivatives against relevant biological targets. Note that these are not derivatives of the specific 4,6-dicarboxylate scaffold but serve to illustrate the potential potency of this class of compounds.

| Compound Class | Target | IC50 (nM) | Reference |

| O-linked Indoles | VEGFR-2 | 3.8 | |

| 3,5-disubstituted Indoles | Pim-1 Kinase | <100 | |

| Indole-based | PARP-1 | 6.3 | [20] |

| Indole Derivatives | SRC Kinase | 2.0 | [13] |

Conclusion

The dimethyl 1H-indole-4,6-dicarboxylate scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the potential for diverse functionalization at two key positions provide a robust platform for generating extensive chemical libraries. The established importance of the indole nucleus in targeting kinases and inflammatory pathways, coupled with the strategic placement of the carboxylate groups, makes this scaffold particularly attractive for oncology and anti-inflammatory drug discovery programs. The protocols and strategies outlined in this guide provide a framework for researchers to embark on the synthesis, derivatization, and biological evaluation of novel compounds based on this versatile core structure.

References

- Gao, Y. et al. Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I). Chinese Journal of Medicinal Chemistry, 2015.

- Fischer, E. & Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 1883.

- Ferrara, N. & Kerbel, R. S. Angiogenesis as a therapeutic target.

- Olsson, A.-K. et al. VEGF receptor signalling – in control of vessel growth. Nature Reviews Molecular Cell Biology, 2006.

- de Sá, V. K. S. et al. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Bioorganic Chemistry, 2024.

- Alfa Chemistry. Fischer Indole Synthesis.

- Fadl, T. A. et al. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 2013.

- Gaggini, F. et al. G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide. Scientific Reports, 2016.

- Ben-Neriah, Y. & Karin, M. Inflammation meets cancer, with NF-κB as the matchmaker.

- D'Ignazio, L. & Batie, M. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International Journal of Molecular Sciences, 2015.

- Sethi, G. et al. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 2012.

- Davies, T. G. et al. Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 2012.

- Olgen, S. et al. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 2024.

- Karin, M. & Ben-Neriah, Y. Phosphorylation meets ubiquitination: the control of NF-κB activity. Annual Review of Immunology, 2000.

- Rathi, A. K. et al. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 2017.

- Wikipedia. Fischer indole synthesis.

- Sharma, P. et al. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2018.

- BenchChem. The Fischer Indole Synthesis: A Comprehensive Technical Guide.

- Zhang, Y. et al. Substituted indole derivatives as UNC-51-like kinase 1 inhibitors: Design, synthesis and anti-hepatocellular carcinoma activity. Biomedicine & Pharmacotherapy, 2024.

- Tokyo Chemical Industry. Fischer Indole Synthesis.

- Çakmak, A. M. & Olgen, S. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.

- Ciaco, S. et al. Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling. RSC Chemical Biology, 2021.

- Gribble, G. W. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Medicinal Chemistry, 2020.

- BenchChem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.

- Robinson, B. The Fischer Indole Synthesis. Chemical Reviews, 1963.

- AAT Bioquest.

- Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 2000.

- Sánchez-Ferrer, A. et al. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 2022.

- Rose, M. et al. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 2020.

- Wang, W. et al. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 2016.

- Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Organic Chemistry Portal.

- Li, Y. et al. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Oncology, 2022.

- Leimgruber, W. & Batcho, A. D. A new and efficient indole synthesis. Journal of the American Chemical Society, 1971.

- Cho, H. SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA. Texas Tech University, 2005.

- Ciaco, S. et al. Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling. RSC Chemical Biology, 2021.

- Farnaby, W. et al. Expanding the Chemical Space of Transforming Growth Factor-β (TGFβ) Receptor Type II Degraders with 3,4-Disubstituted Indole Derivatives.

- Bak, A. et al. Mild method for the synthesis of amidines by the electrophilic activation of amides. Tetrahedron Letters, 2015.

- Tang, R. et al. Synthesis of dimethyl 4-(hydroxymethyl)

- Niwayama, S. et al.

- Niwayama, S. Theoretical studies on the mechanisms of the highly efficient selective monohydrolysis reactions of symmetric diesters. Morressier, 2021.

- Silvani, A. et al.

- AAT Bioquest.

- BenchChem. Application Notes and Protocols: Amide Synthesis Using 6-Nitropyridine-2-carbonyl chloride.

- Leimgruber, W. & Batcho, A. D. 4-benzyloxyindole. Organic Syntheses, 1988.

Sources

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. html.rhhz.net [html.rhhz.net]

- 4. VEGF Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Micellar Mechanisms for Desymmetrization Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [edgccjournal.org]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]

Application Notes and Protocols for N-Alkylation of Dimethyl 1H-Indole-4,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated Indoles

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] N-alkylation of the indole ring is a pivotal synthetic transformation, as the substituent on the nitrogen atom can profoundly influence the molecule's pharmacological profile, including its binding affinity, selectivity, and metabolic stability. Dimethyl 1H-indole-4,6-dicarboxylate is a particularly interesting starting material due to its electron-deficient nature, which can be leveraged for various subsequent chemical modifications. This document provides a comprehensive guide to the N-alkylation of this specific indole derivative, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.

Mechanistic Considerations: The Challenge of N-Alkylation in an Electron-Deficient System

The N-alkylation of indoles proceeds via a nucleophilic substitution reaction. The first step involves the deprotonation of the indole nitrogen by a suitable base to form a nucleophilic indolide anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to yield the N-alkylated product.

However, the presence of two electron-withdrawing carboxylate groups at the 4 and 6 positions of the indole ring in dimethyl 1H-indole-4,6-dicarboxylate significantly decreases the electron density of the aromatic system. This has two major consequences for N-alkylation:

-

Increased Acidity of the N-H Bond: The electron-withdrawing groups stabilize the negative charge of the indolide anion, making the N-H proton more acidic compared to unsubstituted indole. This facilitates deprotonation.

-

Decreased Nucleophilicity of the Indolide Anion: The delocalization of the negative charge onto the electron-withdrawing groups reduces the nucleophilicity of the nitrogen atom, making the subsequent alkylation step more challenging.[2]

These opposing effects necessitate a careful selection of reaction conditions to achieve efficient N-alkylation. A strong base is required to ensure complete deprotonation, and the reaction may require more forcing conditions, such as elevated temperatures, to overcome the reduced nucleophilicity of the indolide anion.

A common side reaction in indole alkylation is C3-alkylation. However, for dimethyl 1H-indole-4,6-dicarboxylate, the electron-withdrawing nature of the substituents significantly deactivates the C3 position towards electrophilic attack, thus favoring N-alkylation.

Experimental Workflow Overview

The general workflow for the N-alkylation of dimethyl 1H-indole-4,6-dicarboxylate is depicted below. This process involves the deprotonation of the indole, followed by the addition of the alkylating agent, and concludes with a work-up and purification procedure.

Sources

preparation of indole-4,6-dicarboxamides from dimethyl ester precursors

An Application Guide for the Synthesis of Indole-4,6-dicarboxamides from Dimethyl Ester Precursors

Introduction: The Significance of Indole-4,6-dicarboxamides

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Among these, indole-4,6-dicarboxamides have emerged as a privileged scaffold, particularly in the development of targeted therapeutics. Their rigid, well-defined structure allows for precise orientation of substituents to interact with biological targets. This is exemplified by their use as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA damage repair, making them valuable candidates in oncology research.[3][4]

This application note provides a comprehensive guide for researchers on the chemical synthesis of indole-4,6-dicarboxamides, starting from the readily accessible dimethyl indole-4,6-dicarboxylate precursor. We will delve into the critical two-step process: the hydrolysis of the diester to the corresponding dicarboxylic acid, followed by the crucial double amidation reaction. The protocols herein are designed to be robust and adaptable, with a focus on explaining the rationale behind procedural choices to empower researchers to troubleshoot and optimize their syntheses.

Synthetic Strategy Overview

The conversion of dimethyl indole-4,6-dicarboxylate to the target dicarboxamides is a sequential two-stage process. The first stage involves the complete hydrolysis of both methyl ester groups to yield the intermediate indole-4,6-dicarboxylic acid. The second, and more challenging stage, is the formation of two amide bonds by coupling the dicarboxylic acid with a desired amine.

Caption: Overall workflow for the synthesis of Indole-4,6-dicarboxamides.

Part 1: Hydrolysis of Dimethyl Indole-4,6-dicarboxylate

The initial step is a standard saponification reaction to convert the dimethyl ester to the dicarboxylic acid. While seemingly straightforward, achieving complete hydrolysis without unwanted side reactions requires careful control of conditions.

Mechanistic Considerations & Reagent Selection

The reaction proceeds via a nucleophilic acyl substitution mechanism, where hydroxide ions attack the electrophilic carbonyl carbons of the ester groups. The choice of base and solvent is critical.

-

Base: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are most common. LiOH is often preferred for its higher solubility in mixed aqueous-organic solvent systems and can sometimes provide cleaner reactions.

-

Solvent: A mixture of water and a water-miscible organic solvent like methanol (MeOH), ethanol (EtOH), or tetrahydrofuran (THF) is necessary to dissolve the indole ester starting material. Methanol is a common choice as it is the alcohol byproduct of the hydrolysis, preventing potential transesterification.

Protocol 1: General Procedure for Diester Hydrolysis

-

Dissolution: Dissolve dimethyl indole-4,6-dicarboxylate (1.0 equiv.) in a mixture of methanol and tetrahydrofuran (THF) (e.g., 1:1 v/v, ~10-15 mL per gram of ester).

-

Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (2.5 - 3.0 equiv., dissolved in a minimal amount of water).

-

Scientist's Note: An excess of base is used to ensure the reaction goes to completion. Using a large excess should be avoided as it can complicate the workup and potentially lead to side reactions on the indole ring under harsh conditions.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 2-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline (corresponding to the carboxylate salt).

-

Workup and Acidification: a. Once the reaction is complete, concentrate the mixture in vacuo to remove the organic solvents. b. Dilute the remaining aqueous residue with water. c. Cool the solution in an ice bath and acidify slowly with cold 1N or 2N hydrochloric acid (HCl) until the pH is ~2-3. d. The dicarboxylic acid product will precipitate as a solid.

-

Scientist's Note: Slow addition of acid while cooling is crucial. This ensures controlled precipitation and yields a more easily filterable solid. It also minimizes any potential degradation from localized heat generated during neutralization.

-

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a non-polar solvent like hexane or diethyl ether to aid in drying.

-

Drying: Dry the isolated indole-4,6-dicarboxylic acid under high vacuum. The product is typically of sufficient purity for the next step without further purification.

| Parameter | Condition | Rationale |

| Base | NaOH or LiOH (2.5-3.0 equiv.) | Ensures complete saponification of both ester groups. |

| Solvent System | MeOH/THF/H₂O | Co-solvent system to ensure solubility of both organic substrate and inorganic base. |

| Temperature | Room Temperature to 50°C | Balances reaction rate with the stability of the indole core. |

| Workup pH | 2-3 | Ensures complete protonation of the dicarboxylate to the dicarboxylic acid, causing precipitation. |

Part 2: Amide Coupling to Form Indole-4,6-dicarboxamides

This is the most critical step, where the dicarboxylic acid is coupled with two equivalents of an amine. The challenge lies in achieving efficient di-acylation, especially with less reactive or sterically hindered amines. Direct condensation of a carboxylic acid and an amine is inefficient; therefore, the carboxylic acid groups must be "activated" using a coupling reagent.[5]

Coupling Reagents: A Comparative Overview

The choice of coupling reagent is paramount for success. Several options are available, each with distinct advantages and disadvantages.

| Coupling Reagent System | Common Name | Pros | Cons | Typical Conditions |

| EDC / HOBt | - | Water-soluble urea byproduct (easy removal); efficient.[6] | HOBt has explosive properties when dry. | DCM or DMF, 0°C to RT |

| HATU / DIPEA | - | Very powerful, fast reactions; good for hindered amines. | Expensive; can cause racemization in chiral substrates. | DMF, DIPEA, RT |

| DCC / DMAP | - | Inexpensive and effective.[7] | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration; can be allergenic.[7] | DCM, 0°C to RT |

For many applications, the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) offers the best balance of reactivity, ease of workup, and cost-effectiveness.[6][8]

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Protocol 2: EDC/HOBt Mediated Double Amidation

-

Setup: To a solution of indole-4,6-dicarboxylic acid (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF) (~20 mL per gram), add HOBt (2.2-2.4 equiv.).

-

Activation: Cool the mixture to 0°C in an ice bath. Add EDC·HCl (2.2-2.4 equiv.) portion-wise, keeping the temperature below 5°C. Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the active ester.

-

Scientist's Note: Pre-activating the dicarboxylic acid with EDC/HOBt before adding the amine is crucial. This minimizes side reactions of the EDC with the amine nucleophile.

-

-

Amine Addition: Add the desired amine (2.2-2.5 equiv.) to the reaction mixture, followed by a tertiary base such as Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (3.0-4.0 equiv.). The base is essential to neutralize the HCl salt of EDC and the carboxylic acid protons.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: a. Pour the reaction mixture into a separatory funnel containing ethyl acetate or dichloromethane (DCM). b. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.

-

Scientist's Note: The aqueous washes are critical for removing the water-soluble byproducts (EDU, excess HOBt) and unreacted starting materials. DMF is also removed during these washes.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product will likely require purification by flash column chromatography on silica gel to isolate the pure indole-4,6-dicarboxamide.

Troubleshooting and Scale-Up Considerations

-

Incomplete Reaction: If the reaction stalls with significant amounts of mono-amide product, consider increasing the equivalents of amine, EDC, and HOBt. Switching to a more powerful coupling reagent like HATU may also be necessary.

-

Low Yields: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the active ester intermediate.

-

Scale-Up: On a larger scale, exothermic events during reagent addition can become a problem. Ensure adequate cooling and controlled addition rates. The filtration of byproducts like DCU (from DCC coupling) can also be challenging at scale.[9]

Conclusion

The synthesis of indole-4,6-dicarboxamides from their dimethyl ester precursors is a robust and reliable process when key steps are carefully controlled. Successful hydrolysis hinges on ensuring complete saponification, while efficient double amidation relies on the appropriate choice of coupling reagent and reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers in medicinal chemistry and drug development to access these valuable molecular scaffolds.

References

-

Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]

-

Jones, C. et al. (2017). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development, 21(9), 1418-1426. [Link]

-

Zhou, J., et al. (2013). [Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeleton]. Yao Xue Xue Bao, 48(12), 1792-9. [Link]

- Zhu, Q., et al. (2005). Substituted indoles as inhibitors of poly (adp-ribose) polymerase (parp).

-

Johannes, J. W., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. [Link]

-

Kandepi, V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 181-184. [Link]

-

Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

-

Boruah, M., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organocatalysis, 8(2), 169-192. [Link]

-